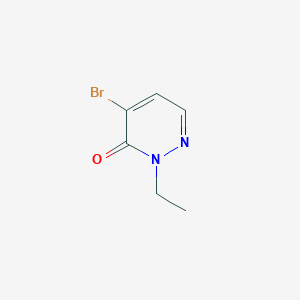
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" is closely related to the molecules studied in the provided papers. These molecules are characterized by the presence of a 1,3-dioxoisoindolinyl group and a cyclohexane ring, which are common structural motifs in medicinal chemistry due to their potential biological activities. The papers discuss the synthesis, crystal structure, and molecular interactions of similar compounds, which can provide insights into the properties and behavior of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of 2-hydroxy-1H-isoindole-1,3(2H)-dione with different amines to form the corresponding amides. For instance, the compound N-(1,3-dioxoisoindolin-2yl)benzamide was prepared by heating an ethanolic solution of the dione with 4-chloroaniline . This method suggests that the synthesis of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" could potentially be achieved through a similar amide formation reaction using an appropriate amine with a cyclohexane moiety.
Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as single-crystal X-ray diffraction. The crystal structure analysis reveals the spatial arrangement of atoms within the molecule and the presence of specific interactions such as hydrogen bonding. For example, the compound characterized in paper crystallizes in the monoclinic space group and features a network of N-H⋯O hydrogen bonds. These findings are crucial for understanding the three-dimensional conformation of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide" and predicting its potential intermolecular interactions.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the specific compound , they do provide insights into the reactivity of structurally similar compounds. The presence of the 1,3-dioxoisoindolinyl group and the amide linkage suggests that the compound may undergo reactions typical of these functional groups, such as nucleophilic addition or substitution at the carbonyl carbon.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and the interactions it forms. The papers describe the use of IR spectroscopy and computational studies to investigate the vibrational frequencies and molecular orbitals of the compounds . These studies can help predict the properties of "N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide," such as its solubility, melting point, and potential biological activity. Additionally, the crystal packing interactions, such as C–H⋯N and π⋯π interactions, play a significant role in the solid-state properties of these compounds .
Mécanisme D'action
The synthesis process of N-isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold .
Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is important, with the aim of unlocking their potential as therapeutic agents .
Propriétés
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOZVLMUNIPPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3004115.png)
![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)




![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)

![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)


